An In-depth Technical Guide to 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS No. 1803593-60-3)
An In-depth Technical Guide to 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS No. 1803593-60-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, a proposed synthetic pathway grounded in established chemical principles, and its potential applications, particularly in the context of kinase inhibition. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including several FDA-approved drugs.[1] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a multitude of biological targets. Specifically, 2,4-disubstituted pyrimidine derivatives have emerged as a privileged scaffold in the development of kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Compounds like Imatinib and Gefitinib, which feature a substituted pyrimidine core, have revolutionized cancer therapy by targeting specific kinases.
The subject of this guide, 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine, belongs to this important class of compounds. Its structural features suggest its potential as a modulator of kinase activity, making it a molecule of significant interest for further investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1803593-60-3 | [4] |
| Molecular Formula | C12H18ClN3O | [4][5] |
| Molecular Weight | 255.74 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Purity | >95% (as commercially available) | [4] |
Synthesis and Mechanistic Considerations
While a specific, published synthesis for 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine has not been identified in the literature, a plausible and efficient synthetic route can be devised based on the well-established reactivity of 2,4-dichloropyrimidine. The key transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2,4-dichloropyrimidine with the novel amine, 2-(propan-2-yl)oxan-3-amine. The C4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the C2 position, a principle that guides this synthetic strategy.[6][7][8]
Figure 1: Proposed synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is a general guideline based on similar reactions reported in the literature for the synthesis of N-substituted 2-chloropyrimidin-4-amines.[9]
Materials:
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2,4-Dichloropyrimidine
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2-(propan-2-yl)oxan-3-amine
-
Anhydrous propanol (or other suitable solvent like DMF)
-
Triethylamine (or another non-nucleophilic base)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
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To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous propanol, add 2-(propan-2-yl)oxan-3-amine (1.0-1.2 eq).
-
Add triethylamine (1.5-2.0 eq) to the reaction mixture.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine.
Causality of Experimental Choices
-
Solvent: Anhydrous propanol is a common solvent for SNAr reactions. Other polar aprotic solvents like DMF could also be employed. The choice of solvent can influence the reaction rate and selectivity.
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Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is crucial to avoid competing reactions.
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Regioselectivity: The higher reactivity of the C4 position in 2,4-dichloropyrimidine towards nucleophiles is a well-documented phenomenon.[6][7] This is attributed to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which makes the C4 and C6 positions more electron-deficient and thus more susceptible to nucleophilic attack. The C2 position is also activated, but to a lesser extent.
Analytical Characterization (Predicted)
While specific analytical data for this compound is not publicly available, we can predict the expected signals in NMR and the general behavior in HPLC based on its structure and data from analogous compounds.[10]
| Analytical Technique | Predicted Data |
| ¹H NMR | - Aromatic protons on the pyrimidine ring (doublets).- Protons on the oxane ring and the isopropyl group (multiplets, doublets, and singlets in the aliphatic region).- A broad signal for the amine proton. |
| ¹³C NMR | - Signals for the carbon atoms of the pyrimidine ring in the aromatic region.- Signals for the carbon atoms of the oxane and isopropyl groups in the aliphatic region. |
| HPLC | A single major peak under appropriate chromatographic conditions, with purity typically >95%. |
| Mass Spectrometry | An exact mass corresponding to the molecular formula C12H18ClN3O. |
Potential Applications in Drug Development
The 2-chloro-N-substituted pyrimidin-4-amine scaffold is a key pharmacophore in a number of kinase inhibitors.[11][12] The chlorine atom at the C2 position serves as a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Target-Based Drug Design: Kinase Inhibition
The pyrimidine core can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3] The substituents at the C2 and C4 positions project into different regions of the active site, and their nature can determine the potency and selectivity of the inhibitor. The 2-(propan-2-yl)oxan-3-yl moiety in the title compound introduces a unique three-dimensional shape and hydrogen bonding potential that could be exploited for specific kinase targeting.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 4. 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine-1803593-60-3 - Thoreauchem [thoreauchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
